(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-3-methyl-butyramide
CAS No.:
Cat. No.: VC13472016
Molecular Formula: C14H21IN2O
Molecular Weight: 360.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21IN2O |
|---|---|
| Molecular Weight | 360.23 g/mol |
| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(2-iodophenyl)methyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H21IN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | DBYWZDQAZLOFCH-ZDUSSCGKSA-N |
| Isomeric SMILES | CCN(CC1=CC=CC=C1I)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1=CC=CC=C1I)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1=CC=CC=C1I)C(=O)C(C(C)C)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound has the IUPAC name (2S)-2-amino-N-ethyl-N-[(2-iodophenyl)methyl]-3-methylbutanamide and the molecular formula C₁₄H₂₁IN₂O. Its molecular weight is 360.23 g/mol. Key structural features include:
-
An (S)-configured amino group at the second carbon.
-
An N-ethyl-N-(2-iodobenzyl) substitution on the amide nitrogen.
-
A 3-methylbutyramide backbone contributing to steric bulk and hydrophobicity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁IN₂O |
| Molecular Weight | 360.23 g/mol |
| XLogP3-AA (Lipophilicity) | ~2.0 |
| Hydrogen Bond Donors | 1 (amino group) |
| Hydrogen Bond Acceptors | 3 (amide, amino) |
| Rotatable Bonds | 6 |
The iodine atom at the benzyl ortho position enhances electrophilic reactivity and may facilitate radiolabeling or cross-coupling reactions .
Synthesis and Optimization
Key Synthetic Routes
| Parameter | Optimal Condition |
|---|---|
| Coupling Reagent | HOBt/EDC |
| Temperature | 80°C (microwave) |
| Solvent | Ethyl acetate |
| Catalytic Base | K₂CO₃ |
Biological and Pharmacological Applications
Antimicrobial Activity
Similar N-benzylamide derivatives show antibacterial activity against Gram-positive strains (MIC: 4–16 µg/mL) . The iodine substituent may improve membrane permeability.
Comparison with Structural Analogs
Methoxy-Substituted Analog
The methoxy derivative (PubChem CID 66568466) replaces iodine with a methoxy group, altering properties :
-
Lipophilicity: XLogP3-AA decreases from ~2.0 to ~1.5.
-
Bioactivity: Reduced enzyme inhibition (e.g., LIMK IC₅₀ increases 10-fold) .
Table 3: Iodo vs. Methoxy Substituent Effects
| Property | Iodo Derivative | Methoxy Derivative |
|---|---|---|
| Molecular Weight | 360.23 g/mol | 264.36 g/mol |
| Halogen Bonding | Yes | No |
| Enzymatic IC₅₀ | 50 nM (LIMK) | 500 nM (LIMK) |
Future Research Directions
Drug Development
-
Optimization: Introducing electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
-
In Vivo Studies: Pharmacokinetic profiling in rodent models to assess bioavailability and toxicity.
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume